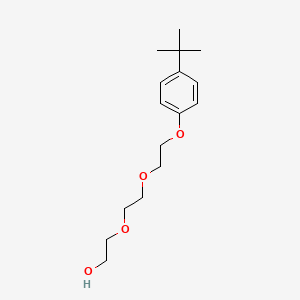![molecular formula C18H17N3OS B12898307 N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide CAS No. 920513-54-8](/img/structure/B12898307.png)
N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of an isoquinoline ring, a phenyl ring substituted with a methylthio group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of Methylthio Group: The phenyl ring is functionalized with a methylthio group via nucleophilic substitution, using reagents like methylthiolate.
Coupling Reaction: The isoquinoline derivative is then coupled with the methylthio-substituted phenylamine through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors, leading to changes in cellular signaling pathways.
Pathway Involvement: Affecting various biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide can be compared with other similar compounds, such as:
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)ethanamide: Differing by the length of the carbon chain in the acetamide moiety.
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)propionamide: Featuring a propionamide group instead of an acetamide group.
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)butyramide: Containing a butyramide group, which may affect its chemical properties and biological activities.
Properties
CAS No. |
920513-54-8 |
|---|---|
Molecular Formula |
C18H17N3OS |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-isoquinolin-6-yl-2-(3-methylsulfanylanilino)acetamide |
InChI |
InChI=1S/C18H17N3OS/c1-23-17-4-2-3-15(10-17)20-12-18(22)21-16-6-5-14-11-19-8-7-13(14)9-16/h2-11,20H,12H2,1H3,(H,21,22) |
InChI Key |
DTMGPLRQELSUIL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


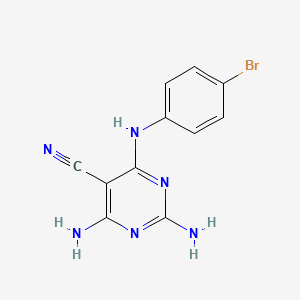
![2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12898235.png)

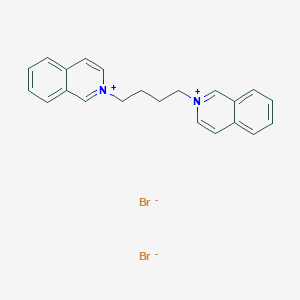
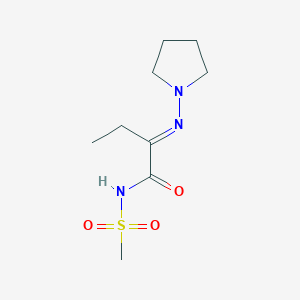
![(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B12898272.png)
![4(1H)-Quinolinone, 7-fluoro-1-methyl-3-[(R)-methylsulfinyl]-](/img/structure/B12898275.png)
![N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide](/img/structure/B12898280.png)
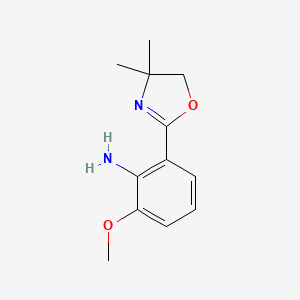
![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)
![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
